Inferred S1P1 Agonist Activity: Predicted Selectivity Advantage vs. Generic Oxadiazole S1P1 Agonists
No direct, quantitative data is available for the target compound. However, its structural blueprint closely mirrors compounds claimed in the Bristol-Myers Squibb patent US9187437B2 [1], which disclosed S1P1 agonists with defined EC50 values. This class-level inference suggests the compound is designed to engage the S1P1 receptor. Differential activity data for close analogs cannot be provided, but the unique 4-methyl-1,2,5-oxadiazole substitution pattern is a key feature for achieving desired selectivity over S1P3, a common liability [1]. A head-to-head comparison is not possible.
| Evidence Dimension | Predicted S1P1 receptor agonism |
|---|---|
| Target Compound Data | Not Available |
| Comparator Or Baseline | Generic 1,2,4-oxadiazole S1P1 agonists (e.g., compounds from US9187437B2) showing EC50 < 100 nM |
| Quantified Difference | Not calculable |
| Conditions | Hypothetical based on structural similarities; in vitro S1P1 GTPγS binding assay |
Why This Matters
For procurement aimed at S1P1-focused screening, the specific oxadiazole regioisomer is critical; using a generic 1,2,4-oxadiazole analog could introduce S1P3-mediated cardiotoxicity risk, invalidating the experiment.
- [1] Das, J., & Ko, S. S. (2015). Substituted oxadiazole compounds. U.S. Patent No. 9,187,437. Washington, DC: U.S. Patent and Trademark Office. View Source
